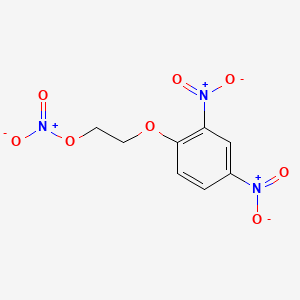
Ethanol, 2-(2,4-dinitrophenoxy)-, nitrate (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-(2,4-dinitrophenoxy)ethyl nitrate involves several steps. One common method starts with the nitration of 2,4-dinitrophenol to produce 2,4-dinitrophenoxy ethanol. This intermediate is then reacted with nitric acid to form the final product, 2-(2,4-dinitrophenoxy)ethyl nitrate . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .
化学反应分析
2-(2,4-dinitrophenoxy)ethyl nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or metal hydrides for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(2,4-dinitrophenoxy)ethyl nitrate has several scientific research applications:
作用机制
The mechanism of action of 2-(2,4-dinitrophenoxy)ethyl nitrate involves its energetic properties. The compound releases a significant amount of energy upon decomposition, making it useful in propellants and explosives . The molecular targets and pathways involved include the interaction with other energetic materials and the release of gases and heat upon decomposition .
相似化合物的比较
2-(2,4-dinitrophenoxy)ethyl nitrate can be compared with other similar compounds, such as:
Nitroglycerine: Both compounds are used in explosives and propellants, but nitroglycerine has a higher energy content.
Pentaerythritol tetranitrate (PETN): PETN is another high-energy compound with similar applications but different chemical properties.
Triethylene glycol dinitrate (TEGDN): TEGDN is used in similar applications but has different stability and performance characteristics.
These comparisons highlight the uniqueness of 2-(2,4-dinitrophenoxy)ethyl nitrate in terms of its specific applications and chemical properties.
属性
CAS 编号 |
62030-34-6 |
|---|---|
分子式 |
C8H7N3O8 |
分子量 |
273.16 g/mol |
IUPAC 名称 |
2-(2,4-dinitrophenoxy)ethyl nitrate |
InChI |
InChI=1S/C8H7N3O8/c12-9(13)6-1-2-8(7(5-6)10(14)15)18-3-4-19-11(16)17/h1-2,5H,3-4H2 |
InChI 键 |
UTUMHAGEPUQRFP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCCO[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


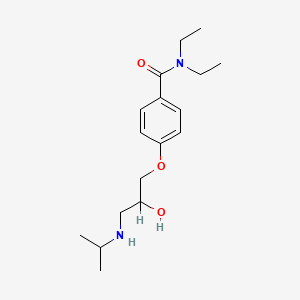
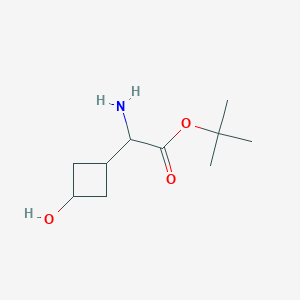
![1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]-](/img/structure/B13936291.png)

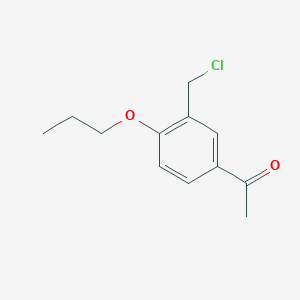
![2-[2-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxyethoxy]acetaldehyde](/img/structure/B13936321.png)
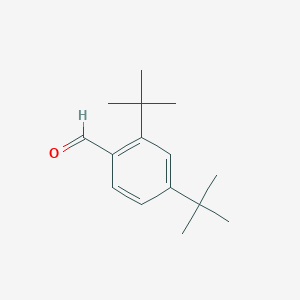
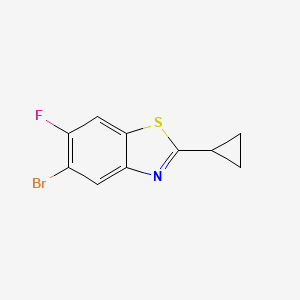

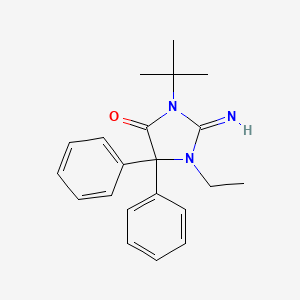
![tert-Butyl ((2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methyl)carbamate](/img/structure/B13936359.png)
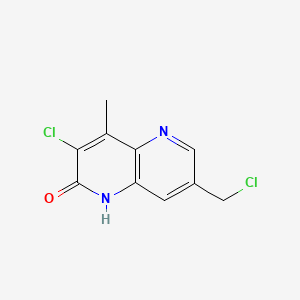
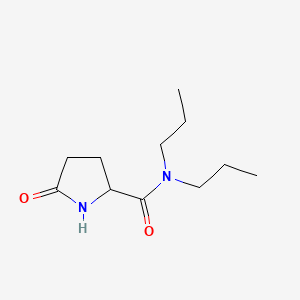
![Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate](/img/structure/B13936370.png)
